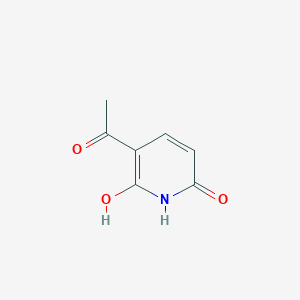
5-(5-Acetyl-thiophen-2-yl)-thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid is an organic compound belonging to the class of bi- and oligothiophenes. These compounds are characterized by the presence of two or more linked thiophene rings, which are five-membered aromatic rings containing one sulfur atom and four carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid typically involves the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives. These derivatives are then converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 . Another method involves acylation at the C-5’ position with lauroyl chloride in the presence of SnCl4, followed by a Vilsmeier–Haack reaction .
Industrial Production Methods
Industrial production methods for 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalytic amounts of palladium and other reagents would be optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Medicine: Research is ongoing into its potential use as a β-amyloid probe for Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a biosensor by binding to specific antigens, leading to a detectable signal . In medicinal applications, it may interact with β-amyloid plaques, allowing for imaging and diagnosis of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene-5-carboxylic acid: Another thiophene derivative with similar structural features.
2,2’5’,2’‘-Terthiophene-5,5’'-dicarboxylic acid: A compound with three linked thiophene rings, used in similar applications.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene-5,5’‘’-dicarboxylic acid: A compound with four linked thiophene rings, also used in organic electronics and material science.
Uniqueness
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
886509-87-1 |
|---|---|
Molekularformel |
C11H8O3S2 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
5-(5-acetylthiophen-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O3S2/c1-6(12)7-2-3-8(15-7)9-4-5-10(16-9)11(13)14/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
AZHDCVIYUWZGCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)


![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)

![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)

![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)


![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)
